7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic structure, and is substituted with an ethylpiperazine group and a methylphenyl group.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the cells from proliferating. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the arrest of cell proliferation, affecting downstream effects such as DNA replication and cell division.
Pharmacokinetics
The compound’s water solubility suggests it may have good bioavailability
Result of Action
The compound has shown significant inhibitory activity against certain cancer cell lines . It has been found to exhibit cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could potentially be used as a therapeutic agent in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core One common approach is to react a suitable pyrazolone derivative with an appropriate halide under basic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors or large-scale batch reactors, with careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ethylpiperazine group can be oxidized to form an ethylpiperazine oxide.
Reduction: : The pyrazolo[1,5-a]pyrimidine core can be reduced to form a corresponding amine.
Substitution: : The methylphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: : Formation of ethylpiperazine oxide.
Reduction: : Formation of a corresponding amine derivative.
Substitution: : Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : It might be used in the production of advanced materials or as a chemical intermediate.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the ethylpiperazine group and the methylphenyl group. Similar compounds might include other pyrazolo[1,5-a]pyrimidines with different substituents, but the presence of these particular groups can significantly affect the compound's properties and applications.
List of Similar Compounds
1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one
1-(4-Ethylpiperazin-1-yl)ethanone
Properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-4-23-9-11-24(12-10-23)19-13-16(3)22-20-18(14-21-25(19)20)17-7-5-15(2)6-8-17/h5-8,13-14H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJXWGHAZYIXTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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